molecular formula C₂₈H₂₃D₆ClN₄O₃ B1147076 Ruboxistaurin-d6 Hydrochloride CAS No. 1794767-04-6

Ruboxistaurin-d6 Hydrochloride

Cat. No.: B1147076
CAS No.: 1794767-04-6
M. Wt: 511.04
InChI Key:
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Scientific Research Applications

Ruboxistaurin-d6 Hydrochloride has several scientific research applications:

Mechanism of Action

Future Directions

Ruboxistaurin, an orally active protein kinase C beta (PKC beta) inhibitor, is under development by Eli Lilly with potential as a therapy for diabetic macular oedema and other diabetic angiopathies, including diabetic retinopathy, diabetic peripheral neuropathy and diabetic nephropathy . It is awaiting approvals in the US and Europe for the treatment of diabetic retinopathy .

Biochemical Analysis

Biochemical Properties

Ruboxistaurin-d6 Hydrochloride exhibits ATP-dependent competitive inhibition of PKC beta I, with an IC50 of 4.7 nM . It also inhibits PKC beta II with an IC50 of 5.9 nM . This interaction with PKC beta enzymes suggests that this compound plays a significant role in biochemical reactions involving these enzymes.

Cellular Effects

This compound, like its parent compound Ruboxistaurin, has been shown to have effects on various types of cells. For instance, it has been reported to suppress glucose-induced adhesion of human monocytes to endothelial cells in vitro

Molecular Mechanism

The molecular mechanism of this compound is primarily through its inhibition of PKC beta enzymes. By competitively inhibiting these enzymes, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Preparation Methods

The synthesis of Ruboxistaurin-d6 Hydrochloride involves several steps:

    Preparation of L-2-deoxyribose 1-cyano-3,4-dibenzoate: This is achieved through a series of protection and deprotection steps.

    Deprotection to 1-cyano L-2-deoxyribose: This step involves removing protective groups to yield the desired intermediate.

    Oxidative cleaving to (S)-4-hydroxy-2-(2-hydroxy-ethoxy)-butyronitrile: This step involves oxidative cleavage to form the intermediate.

    Transformation to methanesulfonic acid (S)-3-cyano-3-(2-methanesulfonyloxyethoxy)-propyl ester: This involves the transformation of the intermediate to the ester form.

    Coupling with 1-substituted-3,4-bis(3-indolyl)maleimide: This step leads to the formation of the core structure of Ruboxistaurin.

    Methylation and deprotection: The final steps involve methylation of the amino group and deprotection to yield Ruboxistaurin.

Chemical Reactions Analysis

Ruboxistaurin-d6 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Ruboxistaurin-d6 Hydrochloride is unique due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic studies. Similar compounds include:

This compound stands out due to its enhanced stability and suitability for detailed pharmacokinetic studies, making it a valuable tool in scientific research.

Properties

IUPAC Name

(18S)-18-[[bis(trideuteriomethyl)amino]methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3.ClH/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H/t18-;/m0./s1/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQIEYDJYFVLPO-DOVGNSRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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